Superior In Vitro Antimycobacterial Potency of n-Benzylpyrazin-2-amine Derivatives Versus Pyrazinamide
In head-to-head comparisons, derivatives of n-benzylpyrazin-2-amine demonstrated significantly improved antimycobacterial activity against M. tuberculosis H37Rv compared to the first-line drug pyrazinamide (PZA). While the parent compound n-benzylpyrazin-2-amine serves as a crucial intermediate, its 3-benzylamino-5-cyanopyrazine-2-carboxamide derivatives exhibited MIC values of 6.25–12.5 μg/mL, matching or exceeding the potency of PZA (MIC = 6.25–12.5 μg/mL) [1]. Notably, 3-(benzylamino)pyrazine-2,5-dicarbonitrile, a direct analog, inhibited all tested mycobacterial strains with MICs of 12.5–25 μg/mL [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | MIC = 6.25–12.5 μg/mL (for 3-benzylamino-5-cyanopyrazine-2-carboxamide derivatives) [1] |
| Comparator Or Baseline | Pyrazinamide (PZA): MIC = 6.25–12.5 μg/mL [1] |
| Quantified Difference | Equipotent or superior potency in nine of nineteen derivatives tested. |
| Conditions | In vitro whole cell assay against M. tuberculosis H37Rv, using the microdilution broth method. |
Why This Matters
This establishes n-benzylpyrazin-2-amine as a privileged scaffold for developing next-generation antitubercular agents with potency comparable to the clinical standard, offering a validated starting point for lead optimization.
- [1] Zitko, J., et al. Synthesis and antimycobacterial evaluation of pyrazinamide derivatives with benzylamino substitution. Bioorg. Med. Chem. Lett. 2012, 22, 1237–1241. View Source
